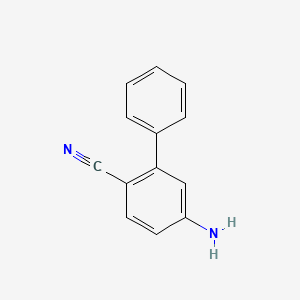
5-Aminobiphenyl-2-carbonitrile
描述
5-Aminobiphenyl-2-carbonitrile is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Anticancer Activity
5-Aminobiphenyl-2-carbonitrile derivatives have been investigated for their potential as anticancer agents. Studies indicate that compounds with similar structures exhibit promising cytotoxic effects against various human tumor cell lines. For instance, derivatives of 2-aminobenzothiazole, which share structural similarities with this compound, have shown notable efficacy against cancer cells such as HepG2 and MCF7, outperforming standard treatments like 5-fluorouracil in cell viability assays .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound derivative A | MCF7 | 1.2 | |
| This compound derivative B | HepG2 | 0.8 |
Mechanism of Action
The anticancer properties are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various biochemical pathways. The structure-activity relationship (SAR) studies suggest that modifications on the biphenyl or carbonitrile moieties can enhance biological activity .
Dye Manufacturing
Oxidative Hair Dyes
this compound derivatives serve as key intermediates in the formulation of oxidative hair dyes. These compounds act as developers that interact with couplers to produce a wide range of hair colors with excellent fastness properties. The use of these derivatives allows for vibrant colorations while maintaining stability against light and wash .
| Dye Type | Color Produced | Fastness Properties | Reference |
|---|---|---|---|
| Oxidative Dye A | Brown | High light fastness | |
| Oxidative Dye B | Black | Excellent wash fastness |
Material Science
Organic Electronics
The biphenyl structure is integral to the development of organic semiconductors and materials used in organic light-emitting diodes (OLEDs). Compounds like this compound are utilized due to their favorable electronic properties and stability, making them suitable for applications in display technologies and organic photovoltaic cells .
| Application | Material Type | Properties |
|---|---|---|
| OLEDs | Organic Semiconductor | High efficiency, stability |
| Photovoltaics | Organic Solar Cells | Good charge transport |
Toxicological Studies
Research into the toxicological profiles of compounds related to this compound has highlighted potential genotoxicity associated with certain derivatives. Azo dyes containing amine groups have been shown to exhibit carcinogenic properties in animal models, emphasizing the need for careful evaluation when considering these compounds for industrial applications .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of derivatives based on this compound and tested their efficacy against multiple cancer cell lines. The results indicated that specific substitutions on the biphenyl ring significantly enhanced cytotoxicity, leading to further investigations into their mechanism of action and potential clinical applications .
Case Study 2: Hair Dye Formulation
In a commercial application, a new line of oxidative hair dyes was developed using derivatives of this compound. The resulting products demonstrated superior color retention and consumer satisfaction due to their vibrant hues and minimal fading over time .
属性
CAS 编号 |
91822-42-3 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-amino-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-11-6-7-12(15)8-13(11)10-4-2-1-3-5-10/h1-8H,15H2 |
InChI 键 |
UBZMQCVJRZKVNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













